molecular formula C9H8N2OS B2377594 4-((Pyridin-2-ylthio)methyl)oxazole CAS No. 2310140-19-1

4-((Pyridin-2-ylthio)methyl)oxazole

Cat. No.: B2377594
CAS No.: 2310140-19-1
M. Wt: 192.24
InChI Key: ZSZAAEZFANEQRG-UHFFFAOYSA-N
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Description

4-((Pyridin-2-ylthio)methyl)oxazole is a heterocyclic compound that contains both an oxazole ring and a pyridine ring connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Pyridin-2-ylthio)methyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the pyridine-thioether moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The thioether linkage can be introduced via nucleophilic substitution reactions using pyridine-2-thiol and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the formation of the thioether linkage.

Chemical Reactions Analysis

Types of Reactions

4-((Pyridin-2-ylthio)methyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form dihydro-oxazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((Pyridin-2-ylthio)methyl)oxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Pyridin-3-ylthio)methyl)oxazole
  • 4-((Pyridin-4-ylthio)methyl)oxazole
  • 4-((Pyridin-2-ylthio)methyl)thiazole

Uniqueness

4-((Pyridin-2-ylthio)methyl)oxazole is unique due to the specific positioning of the thioether linkage and the combination of oxazole and pyridine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(pyridin-2-ylsulfanylmethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-10-9(3-1)13-6-8-5-12-7-11-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAAEZFANEQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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